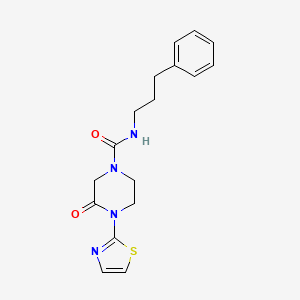
3-oxo-N-(3-phenylpropyl)-4-(thiazol-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-N-(3-phenylpropyl)-4-(thiazol-2-yl)piperazine-1-carboxamide, commonly known as TPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications Research has demonstrated the antimicrobial and antifungal potential of compounds structurally related to "3-oxo-N-(3-phenylpropyl)-4-(thiazol-2-yl)piperazine-1-carboxamide." For example, the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, including piperazine carboxamides, have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017). Similarly, compounds with a thiazolidinone core have exhibited promising antimicrobial activity, highlighting the significance of the thiazole and piperazine moieties in conferring biological activity (Patel & Patel, 2010).
Anticancer Potential The investigation into the anticancer properties of related compounds has yielded notable findings. For instance, novel derivatives incorporating the dibenzo[b,f][1,4]thiazepin-11-yl piperazine moiety have been synthesized and evaluated for their anticancer activities, revealing potent cytotoxic activities against various human cancer cell lines (Gudisela et al., 2017). These studies underscore the potential utility of such compounds in the development of new anticancer therapies.
Cardiotonic Agents Further research has focused on the modification of phenylpiperazino moieties and the thiazolidine core of related compounds to evaluate their cardiotonic activity. This work has led to the identification of derivatives with potent positive inotropic activity, contributing valuable insights into the design of new cardiotonic agents (Nate et al., 1987).
Propiedades
IUPAC Name |
3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-15-13-20(10-11-21(15)17-19-9-12-24-17)16(23)18-8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9,12H,4,7-8,10-11,13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFSZWJOFMHGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCCCC2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924347.png)

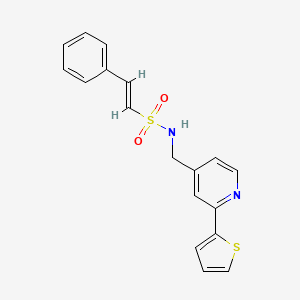
![9-(furan-2-ylmethyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924350.png)
![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2924351.png)
![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2924355.png)
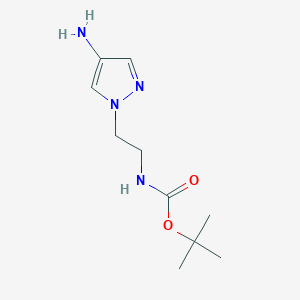
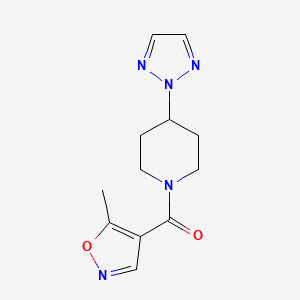
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2924362.png)

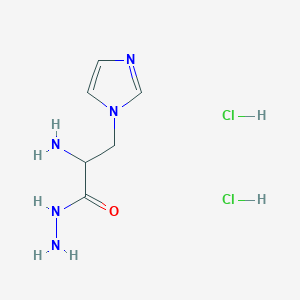
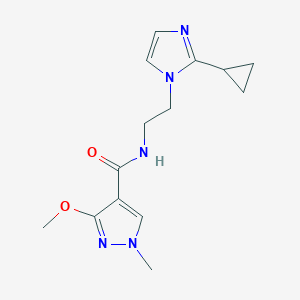
![2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2924369.png)
